3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is a compound that features both fluorine and trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of molecules. These groups are often incorporated into pharmaceuticals, agrochemicals, and materials due to their ability to enhance stability, bioavailability, and metabolic resistance .
Mechanism of Action
Target of action
The compound “3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide” is a type of benzenesulfonamide . Benzenesulfonamides are known to have various biological activities, and they are often used as building blocks in the synthesis of more complex drug molecules .
Mode of action
The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially improving its ability to interact with its targets .
Biochemical pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Benzenesulfonamides can be involved in a variety of biological processes depending on their specific structure and the targets they interact with .
Pharmacokinetics
The presence of the trifluoromethyl group can influence the compound’s pharmacokinetic properties, potentially enhancing its metabolic stability .
Result of action
The specific molecular and cellular effects of this compound would depend on its exact mechanism of action and the targets it interacts with. Given its structural features, it could potentially exhibit a range of biological activities .
Action environment
The action, efficacy, and stability of the compound “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group can enhance the compound’s stability under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the specific arrangement of its fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties include increased metabolic stability and enhanced binding affinity to biological targets compared to similar compounds .
Properties
IUPAC Name |
3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO2S/c14-10-4-2-6-12(8-10)21(19,20)18-11-5-1-3-9(7-11)13(15,16)17/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTAYPYTIUGLJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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